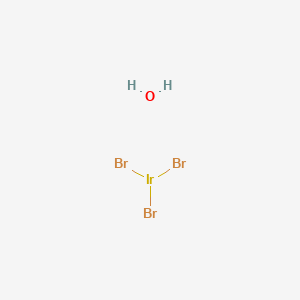

Tribromoiridium;hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tribromoiridium hydrate is a compound with the linear formula IrBr3 · xH2O . It is also known as Iridium tribromide hydrate and Iridium (3+) tribromide hydrate . The CAS Number of this compound is 317828-27-6 . The molecular weight of the anhydrous basis is 431.93 .

Molecular Structure Analysis

The molecular structure of hydrates can be analyzed using various techniques such as X-ray diffraction (single crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD)), spectroscopic (solid state nuclear magnetic resonance spectroscopy (ssNMR), Fourier-transformed infrared spectroscopy (FT-IR), Raman spectroscopy), thermal (differential scanning calorimetry (DSC), thermogravimetric analysis (TGA)), gravimetric (dynamic vapour sorption (DVS)), and computational (molecular mechanics (MM), Quantum Mechanics (QM), molecular dynamics (MD)) methods .Applications De Recherche Scientifique

Hydration Mechanisms in Cement Chemistry

- Hydration of Tricalcium Silicate : Tricalcium silicate hydration is a fundamental process in cement chemistry, producing calcium hydroxide and calcium silicate hydrate, crucial for cement's setting and hardening. The hydration mechanism involves complex chemical reactions and structural changes, significantly impacting the material's mechanical properties and durability. Studies have focused on understanding these processes at the molecular and macroscopic levels, offering insights into optimizing cementitious materials for construction applications (J. Camilleri, P. Laurent, I. About, 2014).

Material Characterization and Development

- Characterization of Cementitious Materials : Research on tricalcium silicate-based cements, such as Biodentine and Bioaggregate, explores their hydration behavior, leachate composition, and microstructural development. These studies contribute to the development of new materials with improved properties for specific applications, such as root-end fillings in dentistry. The hydration process results in the formation of calcium silicate hydrate and calcium hydroxide, with material composition influencing the hydration kinetics and product morphology (L. Grech, B. Mallia, J. Camilleri, 2013).

Insights into Hydration Dynamics

- Molecular Dynamics of Hydration : Advanced simulation techniques, such as molecular dynamics, provide deep insights into the hydration mechanisms of mineral surfaces, including tricalcium silicate. These studies reveal the intricate interplay between chemical reactions and structural changes during hydration, highlighting the role of surface properties and environmental conditions in influencing material behavior. This research can guide the design of more efficient and durable materials for various applications (H. Manzano, E. Durgun, I. López‐Arbeloa, J. Grossman, 2015).

Propriétés

IUPAC Name |

tribromoiridium;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Ir.H2O/h3*1H;;1H2/q;;;+3;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXXFKPVKJZGJG-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Br[Ir](Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3H2IrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583719 |

Source

|

| Record name | Tribromoiridium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tribromoiridium;hydrate | |

CAS RN |

317828-27-6 |

Source

|

| Record name | Tribromoiridium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methoxy-1H-benzo[d]imidazole](/img/structure/B1590985.png)

![7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1590986.png)

![Thieno[3,2-b:4,5-b']bis[1]benzothiophene](/img/structure/B1590991.png)

![Dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarbaldehyde](/img/structure/B1590994.png)

![Ethyl furo[3,2-b]pyridine-6-carboxylate](/img/structure/B1591001.png)

![4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1591004.png)